

N-Phenylglycine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Phenylglycine**

Cat. No.: **B554712**

[Get Quote](#)

CAS Number: 103-01-5[\[1\]](#)

This technical guide provides an in-depth overview of **N-Phenylglycine**, a non-proteinogenic amino acid with significant applications in synthetic chemistry and drug development. The document covers its chemical properties, safety information, detailed experimental protocols for its synthesis and key reactions, and its role in various scientific domains.

Safety and Handling

A comprehensive summary of the safety data for **N-Phenylglycine** is presented below, compiled from multiple safety data sheets (SDS).

Hazard Identification

N-Phenylglycine is classified with the following hazards in accordance with the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):

- Skin Irritation[\[1\]](#)
- Serious Eye Irritation[\[1\]](#)
- May cause respiratory irritation[\[1\]](#)

It is important to note that some suppliers indicate that the substance does not meet the criteria for classification as hazardous. However, it is recommended to handle it with care, following standard laboratory safety procedures.

First Aid Measures

- Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
- Skin Contact: Wash off with soap and plenty of water.
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice.
- Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical advice if you feel unwell.

Handling and Storage

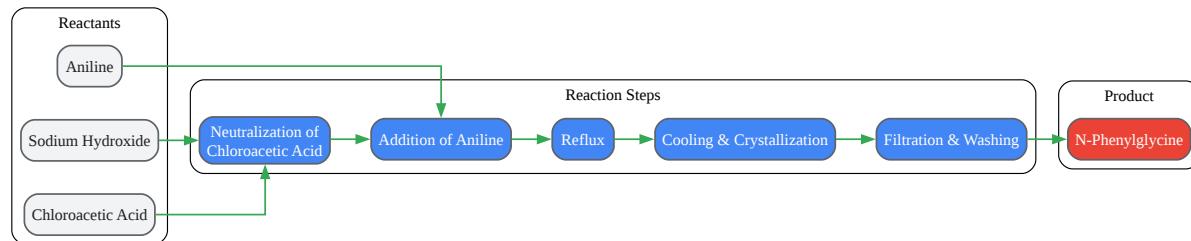
- Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area.
- Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Store away from incompatible materials, such as strong oxidizing agents.

Physicochemical Properties

The key physicochemical properties of **N-Phenylglycine** are summarized in the table below.

Property	Value
Molecular Formula	C ₈ H ₉ NO ₂
Molecular Weight	151.16 g/mol [2]
Appearance	White to off-white crystalline solid [1] [3]
Melting Point	127-128 °C [1]
Solubility	Soluble in polar solvents like water and alcohols. [3]
pKa	Data available in the IUPAC Digitized pKa Dataset. [2]

Experimental Protocols


Detailed methodologies for the synthesis of **N-Phenylglycine** and its application in the synthesis of indigo and peptide coupling are provided below.

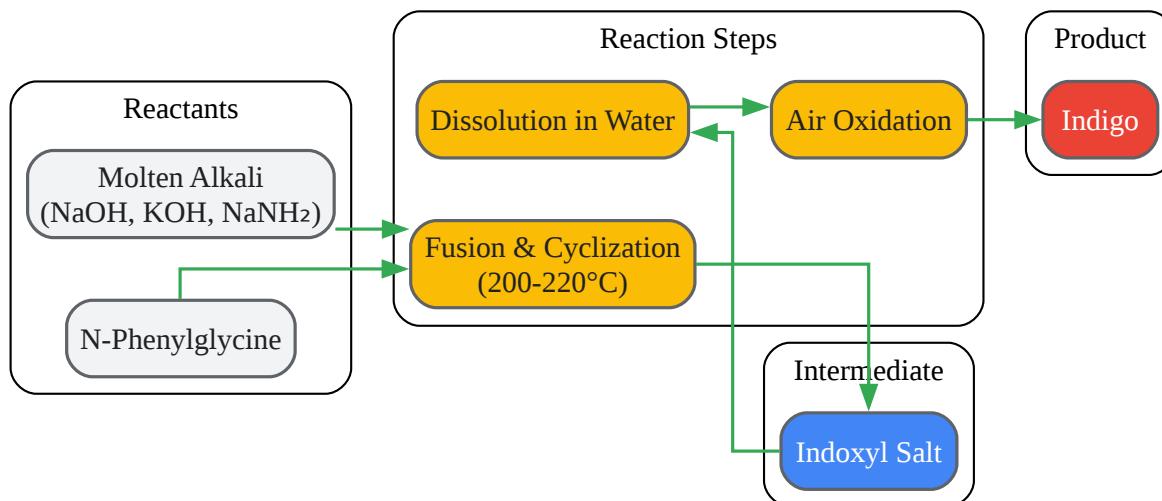
Synthesis of N-Phenylglycine from Aniline and Chloroacetic Acid

This protocol describes a common method for the synthesis of **N-Phenylglycine**.

- Materials:
 - Aniline
 - Chloroacetic acid
 - Sodium hydroxide (or Sodium Carbonate)
 - Hydrochloric acid
 - Deionized water
- Equipment:

- Round-bottom flask with reflux condenser
- Heating mantle
- Magnetic stirrer
- Büchner funnel and vacuum flask
- Procedure:
 - In a round-bottom flask, dissolve chloroacetic acid (e.g., 19 g) in deionized water.
 - Neutralize the solution with a 2N sodium hydroxide solution (approx. 100 mL) in the cold.
[4]
 - Add aniline (e.g., 18.6 g) to the solution.[4]
 - Heat the mixture to reflux and boil until the aniline has completely reacted and dissolved.
 - Cool the reaction mixture to room temperature. **N-Phenylglycine** may separate as an oil.
 - Induce crystallization by rubbing with a glass rod.
 - Cool the mixture in an ice bath to ensure complete precipitation.
 - Collect the crystalline product by vacuum filtration using a Büchner funnel.
 - Wash the solid with a small amount of ice-cold water.
 - Dry the purified product.
- Typical Yield: 62-75%[5]

[Click to download full resolution via product page](#)


Synthesis of **N-Phenylglycine** Workflow

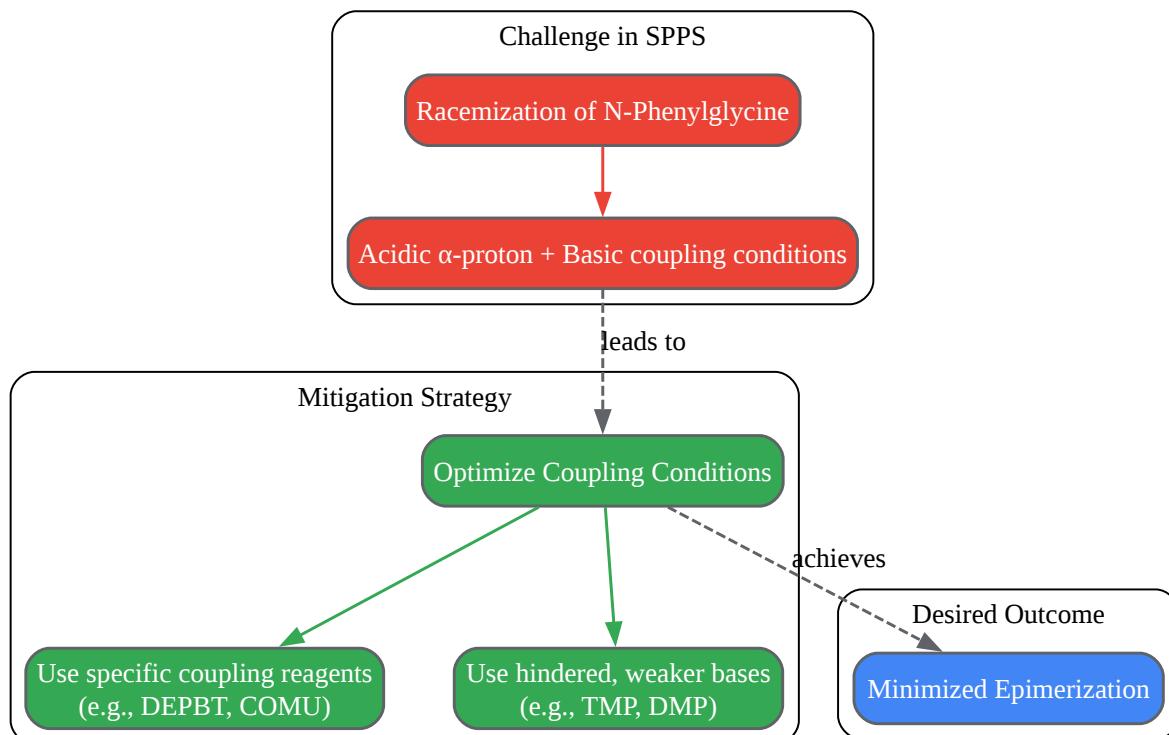
Heumann-Pfleger Synthesis of Indigo

N-Phenylglycine is a key precursor in the industrial synthesis of indigo dye.

- Materials:
 - **N-Phenylglycine**
 - Potassium hydroxide (KOH)
 - Sodium hydroxide (NaOH)
 - Sodium amide (NaNH₂)
- Equipment:
 - High-temperature reactor
 - Inert atmosphere setup (e.g., nitrogen gas)
- Procedure:

- Prepare a molten mixture of sodium hydroxide, potassium hydroxide, and sodium amide in a high-temperature reactor under an inert atmosphere.
- Carefully add **N-Phenylglycine** to the molten alkali at approximately 200-220°C.
- Maintain the fusion at this temperature to facilitate the cyclization of **N-Phenylglycine** to the indoxyl salt.
- Cool the resulting melt containing the indoxyl salt and dissolve it in water.
- Bubble air through the aqueous solution to oxidize the indoxyl to indigo.
- The indigo precipitates as a blue solid, which is then collected and purified.
- Yield: The addition of sodium amide in the Pfleger modification increases the yield to approximately 90%.[\[6\]](#)

[Click to download full resolution via product page](#)


Heumann-Pleger Synthesis of Indigo

Solid-Phase Peptide Synthesis (SPPS) with N-Phenylglycine

The incorporation of **N-Phenylglycine** into peptides using Fmoc-based SPPS is challenging due to the risk of racemization. The following protocol incorporates strategies to minimize epimerization.

- Key Challenge: The benzylic alpha-proton of **N-Phenylglycine** is acidic, making it prone to racemization under the basic conditions of the coupling step in SPPS.[7]
- Mitigation Strategy: The choice of coupling reagent and base is critical. The use of hindered bases and specific activators can significantly reduce racemization.[8][9]
- Materials:
 - Fmoc-**N-Phenylglycine**
 - Rink Amide resin (or other suitable solid support)
 - N,N-Dimethylformamide (DMF)
 - Piperidine solution in DMF (for Fmoc deprotection)
 - Coupling reagent: DEPBT (3-(diethylamino-1-oxopropoxy)-1,2,3-benzotriazin-4(3H)-one) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminoxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
 - Base: 2,4,6-Trimethylpyridine (TMP) or 2,6-Dimethylpyridine (DMP)
- Procedure:
 - Resin Swelling: Swell the resin in DMF.
 - Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a piperidine solution in DMF.
 - Washing: Thoroughly wash the resin with DMF.

- Coupling:
 - Dissolve **Fmoc-N-Phenylglycine** (3 equivalents), the coupling reagent (DEPBT or COMU, 3 equivalents) in DMF.
 - Add the hindered base (TMP or DMP, 4 equivalents).
 - Immediately add the activation mixture to the resin.
 - Allow the coupling reaction to proceed for 1-2 hours.
- Washing: Wash the resin with DMF.
- Repeat: Repeat the deprotection, washing, and coupling steps for subsequent amino acids.
- Cleavage and Deprotection: Once the peptide is fully assembled, cleave it from the resin and remove side-chain protecting groups using a suitable cleavage cocktail.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Phenylglycine - Wikipedia [en.wikipedia.org]
- 2. N-Phenylglycine | C8H9NO2 | CID 66025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 103-01-5: N-Phenylglycine | CymitQuimica [cymitquimica.com]

- 4. prepchem.com [prepchem.com]
- 5. prepchem.com [prepchem.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- To cite this document: BenchChem. [N-Phenylglycine: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b554712#n-phenylglycine-cas-number-and-safety-data-sheet>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com